molecular formula C10H15FO B11915553 (2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one

(2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one

Cat. No.: B11915553
M. Wt: 170.22 g/mol
InChI Key: UFHRRIIUXVVBMU-UBGVJBJISA-N
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Description

(2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one is a fluorinated organic compound that belongs to the class of octahydronaphthalenes This compound is characterized by the presence of a fluorine atom at the second position and a ketone functional group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one typically involves the fluorination of octahydronaphthalen-1(2H)-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of fluorinating agents in a controlled environment helps in achieving high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with amines or thiols.

Scientific Research Applications

(2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity to enzymes or receptors. The ketone group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4AS)-2-fluorooctahydronaphthalen-1(2H)-one is unique due to the presence of a fluorine atom, which imparts distinct electronic and steric properties compared to its non-fluorinated counterparts. This fluorination can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H15FO

Molecular Weight

170.22 g/mol

IUPAC Name

(2R,4aS)-2-fluoro-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H15FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h7-9H,1-6H2/t7-,8?,9+/m0/s1

InChI Key

UFHRRIIUXVVBMU-UBGVJBJISA-N

Isomeric SMILES

C1CCC2[C@@H](C1)CC[C@H](C2=O)F

Canonical SMILES

C1CCC2C(C1)CCC(C2=O)F

Origin of Product

United States

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